molecular formula C7H13BrO2 B13215583 2-(1-Bromobutan-2-yl)-1,3-dioxolane

2-(1-Bromobutan-2-yl)-1,3-dioxolane

Cat. No.: B13215583
M. Wt: 209.08 g/mol
InChI Key: NLFSTRASIPFIPH-UHFFFAOYSA-N
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Description

2-(1-Bromobutan-2-yl)-1,3-dioxolane is an organic compound that features a brominated butyl group attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromobutan-2-yl)-1,3-dioxolane typically involves the bromination of butan-2-ol followed by cyclization with ethylene glycol. The reaction conditions often require the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, such as temperature and pressure, which are crucial for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromobutan-2-yl)-1,3-dioxolane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: Reduction can lead to the formation of butyl derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or ammonia, typically under reflux conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products

    Substitution: Products include alcohols, amines, or ethers, depending on the nucleophile used.

    Oxidation: Products are typically aldehydes or ketones.

    Reduction: Products include various butyl derivatives.

Scientific Research Applications

2-(1-Bromobutan-2-yl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(1-Bromobutan-2-yl)-1,3-dioxolane exerts its effects involves the interaction of its brominated butyl group with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and the modification of existing molecular structures. The dioxolane ring provides stability and rigidity to the compound, influencing its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromobutan-2-ylbenzene
  • 1-Bromobutan-2-yl-2-fluorobenzene

Uniqueness

2-(1-Bromobutan-2-yl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties compared to other brominated butyl compounds. The dioxolane ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

2-(1-bromobutan-2-yl)-1,3-dioxolane

InChI

InChI=1S/C7H13BrO2/c1-2-6(5-8)7-9-3-4-10-7/h6-7H,2-5H2,1H3

InChI Key

NLFSTRASIPFIPH-UHFFFAOYSA-N

Canonical SMILES

CCC(CBr)C1OCCO1

Origin of Product

United States

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